N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
説明
特性
IUPAC Name |
N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-2-[[3-(trifluoromethyl)phenyl]methyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26F3N5O3/c1-14(2)12-29-21(34)17-8-9-19-20(11-17)33-23(32(15(3)4)22(19)35)30-31(24(33)36)13-16-6-5-7-18(10-16)25(26,27)28/h5-11,14-15H,12-13H2,1-4H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYKFURPMBYNEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC(=CC=C4)C(F)(F)F)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.
類似化合物との比較
Key Observations :
- The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to nitro or cyano substituents in analogs .
- The triazoloquinazoline core may offer superior π-π stacking interactions in enzyme binding compared to benzothiazole or pyrazole cores .
Physicochemical Properties and Analytical Characterization
Analytical techniques such as NMR, MS/MS, and molecular networking are critical for comparing structural and functional attributes:
NMR Spectroscopy
- Evidence from Analog Studies : In triazoloquinazoline analogs, substituents at positions 2 and 4 (e.g., trifluoromethylphenyl and propan-2-yl) induce distinct chemical shifts in regions analogous to "Region A" and "Region B" in rapamycin derivatives, altering electronic environments and hydrogen-bonding capacity .
Mass Spectrometry (MS/MS) and Molecular Networking
- Cosine Score Analysis : The target compound’s MS/MS profile would likely show a low cosine score (<0.5) against tetrahydroimidazopyridine or pyrazolone derivatives due to core structural differences but a higher score (>0.7) with other triazoloquinazolines .
- Hypothetical Fragmentation Patterns :
Bioactivity and Pharmacological Profiles
While direct bioactivity data for the target compound is unavailable, insights can be extrapolated from related studies:
- Triazoloquinazoline Derivatives: Known for inhibiting kinases (e.g., PI3K, mTOR) due to their planar core and hydrogen-bonding substituents .
- Trifluoromethyl Group Impact: Enhances blood-brain barrier penetration and resistance to oxidative metabolism compared to nitro or cyano groups in analogs .
Research Findings and Implications
Synthetic Challenges : The propan-2-yl and trifluoromethylphenyl groups require precise regioselective installation to avoid byproducts, a common hurdle in triazoloquinazoline synthesis .
Structure-Activity Relationship (SAR) :
- The 2-methylpropyl carboxamide likely improves solubility without compromising membrane permeability.
- Substituent positioning (e.g., para vs. meta trifluoromethylphenyl) could drastically alter target affinity .
生物活性
N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's unique structure includes multiple functional groups that may interact with various biological targets. This article explores the biological activity of this compound based on available research findings.
Chemical Structure
The molecular formula of the compound is , and it features a triazoloquinazoline core structure. The presence of substituents such as trifluoromethyl and various alkyl groups suggests potential interactions with biological macromolecules.
The biological activity of this compound is hypothesized to involve its interaction with specific enzymes or receptors. Preliminary studies suggest that it may modulate enzyme activity by binding to active sites or altering conformational states. Further investigations are required to elucidate the precise molecular mechanisms involved.
1. Antidiabetic Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant antidiabetic properties. For instance, a related compound demonstrated inhibitory effects on key enzymes involved in glucose metabolism:
| Enzyme | IC50 (μM) | Standard (IC50 μM) |
|---|---|---|
| α-Glucosidase | 6.28 | 2.00 |
| α-Amylase | 4.58 | 1.58 |
| PTP1B | 0.91 | 1.35 |
These findings suggest that N-(2-methylpropyl)-1,5-dioxo-4-(propan-2-yl)-2-{[3-(trifluoromethyl)phenyl]methyl}-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide may also possess similar antidiabetic properties due to its structural analogies with other tested compounds .
2. Inhibition of Phospholipase A2
The compound's ability to inhibit phospholipase A2 (PLA2) has been explored in vitro. PLA2 is involved in lipid metabolism and inflammatory responses; thus, its inhibition could lead to therapeutic applications in treating inflammatory diseases. Compounds with similar structures have shown IC50 values below 1 μM against PLA2, indicating strong inhibitory potential .
Case Studies
A study evaluating the pharmacological effects of structurally related compounds highlighted their potential as multitarget agents in diabetes management. The results showed significant inhibition of key metabolic enzymes and antioxidant properties that protect pancreatic beta cells from oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
